Neuropeptide S (Rat) acetate
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Overview
Description
Neuropeptide S (Rat) acetate is an endogenous ligand of a previously orphan G-protein-coupled receptor, now named the Neuropeptide S receptor. This compound is a 20 amino acid peptide that plays a significant role in regulating various physiological functions, including anxiety-like behaviors, learning and memory, sleep-wake rhythm, ingestion, energy balance, and drug addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuropeptide S (Rat) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and accuracy of the peptide sequence .
Chemical Reactions Analysis
Types of Reactions
Neuropeptide S (Rat) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .
Scientific Research Applications
Neuropeptide S (Rat) acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological functions such as anxiety, arousal, and feeding behavior.
Medicine: Explored as a potential therapeutic target for conditions like anxiety disorders, sleep disorders, and obesity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Neuropeptide S (Rat) acetate exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol (PI) pathway. These pathways lead to various physiological responses, such as increased arousal, reduced anxiety, and enhanced memory .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y: Another neuropeptide involved in regulating feeding behavior and energy balance.
Orexin (Hypocretin): A neuropeptide that promotes wakefulness and regulates appetite.
Substance P: A neuropeptide involved in pain perception and inflammatory responses
Uniqueness
Neuropeptide S (Rat) acetate is unique due to its dual role in promoting arousal and reducing anxiety, which is not commonly observed in other neuropeptides. Its specific receptor, the Neuropeptide S receptor, also distinguishes it from other neuropeptides that may share similar functions but act through different receptors .
Properties
Molecular Formula |
C97H164N34O29 |
---|---|
Molecular Weight |
2270.6 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H160N34O27.C2H4O2/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134;1-2(3)4/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-;/m0./s1 |
InChI Key |
OVWCZWKHAAEGAK-LNQGKZRYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O |
Origin of Product |
United States |
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